Succinimide
Overview
Description
Succinimide is an organic compound with the chemical formula ( \text{C}_4\text{H}_5\text{NO}_2 ). It is a white crystalline solid that is classified as a cyclic imide. This compound is used in various organic syntheses and industrial processes, including silver plating
Synthetic Routes and Reaction Conditions:
Thermal Decomposition of Ammonium Succinate: this compound can be prepared by heating ammonium succinate, which decomposes to form this compound and water.
Dehydrogenative Coupling: A manganese pincer complex can catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, including this compound.
Lewis Acid Catalysis: this compound can also be synthesized from the corresponding anhydrides using a Lewis acid catalyst such as tantalum pentachloride on silica gel under microwave irradiation.
Industrial Production Methods:
Ammonium Succinate Distillation: Industrially, this compound is often produced by distilling ammonium succinate.
Silver Plating Processes: In some industrial applications, this compound is used in silver plating processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: It can be reduced to form succinamic acid or other derivatives.
Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.
Substitution Reactions: These reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can yield products like succinic acid.
Reduction Products: Reduction typically produces succinamic acid.
Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Succinimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of succinimide, particularly its derivatives used as anticonvulsants, involves the inhibition of T-type calcium channels in the brain. This inhibition reduces the abnormal electrical activity associated with seizures . This compound derivatives increase the seizure threshold and inhibit the three-cycle per second thalamic ‘spike and wave’ discharge in absence seizures .
Comparison with Similar Compounds
- Maleimide
- N-Chlorosuccinimide
- N-Bromothis compound
Comparison:
- Maleimide: Like this compound, maleimide is a cyclic imide but contains a double bond in its structure, making it more reactive in certain chemical reactions.
- N-Chlorothis compound and N-Bromothis compound: These compounds are halogenated derivatives of this compound and are commonly used as halogenating agents in organic synthesis .
This compound is unique in its balance of stability and reactivity, making it versatile for various applications in chemistry, biology, medicine, and industry.
Biological Activity
Succinimide, a cyclic imide with the chemical formula , is a significant compound in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound and its derivatives, focusing on their pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
This compound is characterized by a five-membered ring structure containing two carbonyl groups and one nitrogen atom. This unique configuration allows for various modifications, leading to a wide range of biological activities including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. The compound serves as a fundamental scaffold in drug design, particularly in the development of novel therapeutic agents.
Anticonvulsant Activity
This compound derivatives are well-known for their anticonvulsant properties. For instance, compounds like ethosuximide have been widely used in the treatment of absence seizures. Research indicates that these derivatives modulate neurotransmitter systems, particularly by inhibiting T-type calcium channels, which are crucial in neuronal excitability.
Antioxidant Properties
Recent studies have demonstrated that this compound derivatives exhibit significant antioxidant activities. For example, iodo-sulphonated this compound derivatives showed enhanced DPPH and ABTS radical scavenging activities. These compounds were found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in zebrafish larvae under oxidative stress conditions, indicating their potential as therapeutic agents against oxidative damage .
Antibacterial and Antifungal Activities
This compound derivatives also display notable antibacterial and antifungal properties. A study reported that specific this compound compounds inhibited bacterial growth effectively, suggesting their potential application in treating infections caused by resistant strains . The SAR analysis of these compounds has provided insights into the structural features that enhance their antimicrobial efficacy.
Study on Antioxidant and Antibacterial Properties
In a comprehensive study involving various this compound derivatives, researchers evaluated their antioxidant and antibacterial activities. The findings revealed that certain derivatives significantly inhibited bacterial growth while also demonstrating substantial antioxidant capacity through free radical scavenging assays. These results underscore the dual functionality of succinimides as both protective agents against oxidative stress and effective antimicrobial agents .
Evaluation of Anticancer Activity
Another pivotal study focused on the anticancer potential of novel this compound derivatives. The synthesized compounds were tested against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. Among the tested compounds, two exhibited significant cytotoxicity with calculated IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound derivatives has revealed critical insights into how structural modifications can enhance biological activity. Key findings include:
- Substitution Patterns : The presence of electron-donating groups on the aromatic rings significantly increases the potency of these compounds.
- Ring Modifications : Alterations to the nitrogen atom's position or the carbonyl groups can lead to enhanced selectivity for specific biological targets.
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target enzymes, further guiding the design of more potent derivatives .
Properties
IUPAC Name |
pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNICNPSHKQLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25950-42-9, Array | |
Record name | 2,5-Pyrrolidinedione, homopolymer | |
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DSSTOX Substance ID |
DTXSID8051629 | |
Record name | Succinimide | |
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Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-56-8, 584-43-0 | |
Record name | Succinimide | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of succinimide?
A1: The molecular formula of this compound is C4H5NO2, and its molecular weight is 99.09 g/mol.
Q2: How does the structure of this compound contribute to its interfacial activity?
A3: Succinimides behave as amphiphilic molecules due to their polar headgroup (the this compound ring) and hydrophobic tail (typically a hydrocarbon chain) [, ]. The interfacial activity of mono succinimides is superior to that of bis- or multi-succinimides, suggesting that increasing the size of the polar headgroup decreases its effectiveness at the interface [].
Q3: How can succinimides be synthesized from maleic anhydride?
A4: Succinimides can be synthesized through a multi-step process. First, maleic anhydride reacts with a primary amine to form a maleamide monomer. This monomer undergoes in-situ polymerization at elevated temperatures (150 °C or less under vacuum) to yield polymaleimides. These polymers often exhibit a deep red color, attributed to decarboxylation leading to conjugated unsaturation or the formation of furan-pyrol derivatives [].
Q4: What is the role of this compound resin in ester hydrolysis?
A5: Poly(p-vinylbenzyl this compound) resin, synthesized by reacting chloromethylated polystyrene with this compound, exhibits catalytic activity in ester hydrolysis reactions []. This activity is attributed to the presence of the this compound group within the resin structure.
Q5: Can N-bromothis compound be used for decarboxylation reactions?
A6: Yes, N-bromothis compound can decarboxylate amino acids, peptides, and proteins in aqueous solutions []. This reaction proceeds at room temperature and offers a potential method for determining amino acid concentrations and identifying end-group carboxyls in peptides and proteins.
Q6: Are there any applications of this compound derivatives in materials science?
A7: Yes, polyisobutylene this compound is a common component of engine oil additives, acting as a dispersant to prevent the aggregation of carbonaceous deposits [, , ].
Q7: What is the role of this compound in protein aging?
A8: Asparagine and aspartic acid residues in proteins can spontaneously cyclize to form succinimides, particularly in mildly acidic conditions and at elevated temperatures [, , , ]. This process is often considered a form of protein damage as this compound hydrolysis yields a mixture of aspartate and isoaspartate, potentially altering protein structure and function [, , , ].
Q8: Can this compound formation in proteins be beneficial?
A9: While often detrimental, this compound formation can, in rare cases, contribute to protein stability []. Additionally, succinimides could potentially act as a mechanism for phosphoaspartate autophosphatase activity if hydrolysis favors aspartate formation [].
Q9: How does this compound formation impact the immune response?
A10: this compound formation in peptides can alter their recognition by cytotoxic T lymphocytes (CTLs) []. CTLs primed against a peptide containing a cyclized asparagine (this compound) residue showed specific recognition for the modified peptide, exhibiting only weak cross-reactivity with the parent peptide containing unmodified asparagine. This suggests that this compound-containing peptides could act as altered self-antigens, potentially triggering autoimmune responses.
Q10: What are the known pharmacological activities of this compound derivatives?
A10: this compound derivatives exhibit diverse pharmacological activities:
Q11: Are there any concerns regarding the stability of this compound-containing therapeutics?
A12: The this compound ring in antibody-drug conjugates (ADCs) and protein-drug conjugates (PDCs) can hydrolyze, impacting their stability, exposure, and efficacy []. Hydrolysis can occur during various stages, including drug product storage, in vivo circulation, and ex vivo sample preparation.
Q12: How is computational chemistry used to study this compound derivatives?
A13: Computational techniques like molecular modeling provide insights into the interactions of this compound derivatives with their targets [, ]. Molecular docking studies, for example, are used to analyze the binding affinity and binding energies of this compound derivatives with enzymes like AChE, BChE, COX-2, 5-LOX, and α-amylase, offering insight into their potential as drug candidates.
Q13: What are the environmental implications of using this compound derivatives?
A15: While the provided research doesn't delve deeply into the environmental impact of succinimides, it's crucial to consider their potential effects when used as engine oil additives []. Further research on the biodegradability and ecotoxicological effects of this compound derivatives is needed to ensure responsible use and disposal.
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